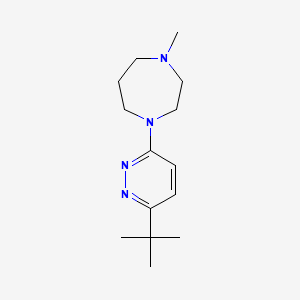

1-(6-(Tert-butyl)pyridazin-3-yl)-4-methyl-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(6-(Tert-butyl)pyridazin-3-yl)-4-methyl-1,4-diazepane is a chemical structure that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the pyridazine ring and the diazepane moiety, are of significant interest in medicinal chemistry due to their presence in compounds with anxiolytic activity and as key intermediates in the synthesis of therapeutic agents.

Synthesis Analysis

The synthesis of related compounds, such as 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, has been reported to involve the construction of the pyridazine ring and subsequent functionalization. These compounds have shown anxiolytic activity and the ability to inhibit [3H]diazepam binding, indicating their potential as therapeutic agents . Additionally, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho-kinase inhibitors, demonstrates the relevance of the diazepane ring in medicinal chemistry. The synthesis involved intramolecular cyclization techniques, which could be applicable to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit characteristics that influence its biological activity. The presence of a tert-butyl group could impart steric effects that affect the compound's binding to biological targets. The pyridazine and diazepane rings are known to be crucial for the activity of related compounds, suggesting that this compound may also interact with biological receptors in a similar manner .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with divergent and solvent-dependent reactions being reported for 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene. The choice of solvents and temperatures allowed for the synthesis of various products, including pyridazines and amino-pyrroles, through different reaction mechanisms such as [4+2] cycloaddition and addition/cyclization pathways . These findings could inform the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide insights. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the tert-butyl group and the heterocyclic rings. The compound's lipophilicity and potential to cross biological membranes could also be significant for its pharmacokinetic profile .

Scientific Research Applications

Divergent and Solvent-Dependent Reactions

Research highlights the divergent synthesis of pyridazines and diazepines through careful selection of solvents and temperatures. These methodologies allow for the synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, demonstrating the compound's role in facilitating diverse chemical transformations (Rossi et al., 2007).

Synthesis of Rho–Kinase Inhibitor Intermediates

The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, exemplifies the compound's utility in drug synthesis. This process underscores the significance of 1,4-diazepane derivatives in producing pharmacologically active molecules (Gomi et al., 2012).

Innovative Synthesis Approaches

The creation of novel Ru complexes for water oxidation introduces a groundbreaking application of pyridazine derivatives. These complexes demonstrate the potential of such compounds in catalyzing environmentally significant reactions, including oxygen evolution from water (Zong & Thummel, 2005).

Catalytic Applications in Organic Synthesis

Manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, serve as catalysts for olefin epoxidation. This application reveals the compound's role in facilitating selective organic transformations, potentially beneficial for synthetic chemistry and industrial processes (Sankaralingam & Palaniandavar, 2014).

Novel Heterocyclic Compounds Synthesis

Research on the regiospecificity of 1,3-dipolar cycloaddition reactions underscores the versatility of pyridazine derivatives in synthesizing new heterocyclic compounds. This work contributes to the development of novel molecules with potential applications in various fields, including pharmaceuticals (Jelen et al., 1991).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyridazine derivatives, have been shown to exhibit diverse pharmacological activities . They have been reported to act as phosphodiesterase (PDE) inhibitors and show positive inotropic effects .

Mode of Action

Related compounds have been reported to inhibit no and pge2 production and cytokines production (tnf-α, il-6, il-1β) in lps-induced raw2647 macrophage at 10 μM concentration .

Biochemical Pathways

Related compounds have been reported to inhibit the production of pro-inflammatory mediators such as no and pge2, which are controlled by inos and cox-2, respectively . This suggests that the compound may interact with these pathways.

Result of Action

Related compounds have shown significant inhibitory effects on no production, pge2 inhibition, and cytokines inhibition . These results suggest that the compound may have similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4/c1-14(2,3)12-6-7-13(16-15-12)18-9-5-8-17(4)10-11-18/h6-7H,5,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCUAJDORKCDEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)N2CCCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)

![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)

![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)

![3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)